molecular formula C11H12FNO B11794463 2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde

2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde

Cat. No.: B11794463
M. Wt: 193.22 g/mol
InChI Key: NQTWAPPUGHHOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorobenzaldehyde with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under mild conditions.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: 2-(4-Fluorophenyl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)pyrrolidine-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorine atom on the phenyl ring can also influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrrolidine-1-carbaldehyde: Similar structure with a chlorine atom instead of fluorine.

    2-(4-Bromophenyl)pyrrolidine-1-carbaldehyde: Similar structure with a bromine atom instead of fluorine.

    2-(4-Methylphenyl)pyrrolidine-1-carbaldehyde: Similar structure with a methyl group instead of fluorine.

Uniqueness

2-(4-Fluorophenyl)pyrrolidine-1-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11-2-1-7-13(11)8-14/h3-6,8,11H,1-2,7H2

InChI Key

NQTWAPPUGHHOOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.